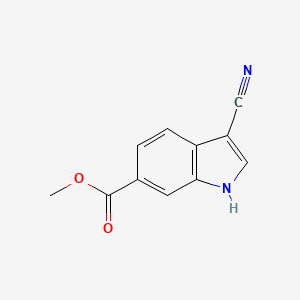

Methyl 3-cyanoindole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-cyano-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-9-8(5-12)6-13-10(9)4-7/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZVEPCMUWGFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653349 | |

| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-51-1 | |

| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Methyl 3-cyanoindole-6-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the synthesis and detailed characterization of Methyl 3-cyanoindole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic guide that illuminates the rationale behind key experimental decisions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] The introduction of a cyano group at the C3 position and a carboxylate at C6 creates a highly versatile intermediate, primed for further functionalization in the development of novel pharmaceuticals.[3][4] This document outlines a robust synthetic pathway and the rigorous analytical methods required to confirm the structure, purity, and identity of the target compound.

Part 1: A Proposed Synthetic Route via Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[7][8] This classical reaction is chosen for its reliability and the commercial availability of suitable starting materials.

Our proposed strategy involves two main stages:

-

Formation of the Arylhydrazone Precursor: Synthesis of a substituted phenylhydrazone from a commercially available aniline derivative.

-

Acid-Catalyzed Cyclization: The core Fischer indole synthesis step to construct the desired indole ring system.

Causality of Reagent Selection:

-

Starting Material: We begin with methyl 4-aminobenzoate. The amino group is essential for conversion into the hydrazine moiety, and the methyl ester at the para-position will ultimately become the 6-carboxylate group on the indole ring.

-

Diazotization & Reduction: A standard diazotization reaction using sodium nitrite and hydrochloric acid, followed by reduction with a suitable agent like tin(II) chloride, is a classic and efficient method to convert the arylamine into the required arylhydrazine.

-

Carbonyl Partner: 2-oxopropanoic acid (pyruvic acid) is selected as the carbonyl partner. Its ketone functionality will react with the hydrazine, and the adjacent carboxylic acid provides a handle that, after cyclization and subsequent reactions, will facilitate the introduction of the 3-cyano group.

-

Cyclization Catalyst: Polyphosphoric acid (PPA) is an excellent choice for the Fischer cyclization. It acts as both a strong Brønsted acid catalyst and a dehydrating agent, effectively promoting the key[9][9]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[6][8]

Visualizing the Synthetic Workflow

Caption: Proposed workflow for the synthesis of Methyl 3-cyanoindole-6-carboxylate.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the integrity of intermediates and the final product.

Protocol 2.1: Synthesis of the Arylhydrazone Intermediate

-

Diazotization:

-

To a stirred solution of methyl 4-aminobenzoate (10 mmol) in 6M hydrochloric acid (20 mL), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise.

-

Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Reduction to Hydrazine:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (30 mmol) in concentrated hydrochloric acid (15 mL), also cooled to 0-5 °C.

-

Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir for 1 hour as it gradually warms to room temperature.

-

Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.

-

-

Hydrazone Formation:

-

Suspend the crude methyl 4-hydrazinylbenzoate hydrochloride (10 mmol) in ethanol (50 mL).

-

Add pyruvic acid (11 mmol) to the suspension.

-

Heat the mixture to reflux for 2 hours. The formation of the hydrazone is typically accompanied by a color change and the dissolution of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Protocol 2.2: Fischer Indole Cyclization & Cyanation

-

Cyclization:

-

Add the dried arylhydrazone (5 mmol) to polyphosphoric acid (25 g) preheated to 80 °C.

-

Increase the temperature to 100-110 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, carefully pour the hot, viscous mixture onto crushed ice (100 g) with stirring.

-

The crude indole-3-carboxylic acid derivative will precipitate. Make the solution basic (pH ~8) with aqueous sodium hydroxide to dissolve the product, then filter to remove any insoluble impurities.

-

Re-acidify the filtrate with concentrated HCl to re-precipitate the purified product. Collect the solid by filtration, wash thoroughly with water, and dry.

-

-

Conversion to 3-Cyano Group (via Amide):

-

This is a multi-step conversion and represents one possible route.

-

Convert the 3-carboxylic acid to the corresponding amide by treating it with a chlorinating agent (e.g., thionyl chloride) followed by ammonia.

-

Dehydrate the resulting primary amide using a suitable dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to yield the 3-cyano group.

-

-

Esterification:

-

If the ester group was hydrolyzed during the acidic cyclization, re-esterify the 6-carboxylic acid group using methanol under acidic conditions (e.g., Fischer-Speier esterification with H₂SO₄ catalyst).

-

-

Final Purification:

-

Purify the crude final product, Methyl 3-cyanoindole-6-carboxylate, by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.

-

Part 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 3-cyanoindole-6-carboxylate.

Visualizing the Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following tables summarize the expected data for Methyl 3-cyanoindole-6-carboxylate (MW: 200.19 g/mol , Formula: C₁₁H₈N₂O₂).[10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | br s | 1H | Indole N-H | Deshielded proton, broad due to exchange. |

| ~8.4 | s | 1H | H-2 | Singlet, adjacent to electron-withdrawing cyano group. |

| ~8.2 | d | 1H | H-7 | Aromatic proton adjacent to N, part of ABC system. |

| ~8.0 | s | 1H | H-5 | Aromatic proton ortho to the ester group. |

| ~7.8 | d | 1H | H-4 | Aromatic proton meta to the ester group. |

| ~3.9 | s | 3H | -OCH₃ | Methyl ester protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~166.0 | Ester C=O | Carbonyl carbon of the methyl ester. |

| ~138.0 | C-7a | Quaternary carbon at the ring junction. |

| ~131.0 | C-2 | Carbon adjacent to the cyano group. |

| ~128.0 | C-6 | Carbon bearing the ester group. |

| ~125.0 | C-4 | Aromatic CH. |

| ~122.0 | C-5 | Aromatic CH. |

| ~118.0 | C-3a | Quaternary carbon at the ring junction. |

| ~115.5 | C≡N | Nitrile carbon. |

| ~113.0 | C-7 | Aromatic CH. |

| ~88.0 | C-3 | Carbon bearing the cyano group. |

| ~52.0 | -OCH₃ | Methyl ester carbon. |

Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Expected Value | Assignment |

|---|---|---|

| IR (cm⁻¹) | ~3300-3400 | N-H stretch (indole)[12] |

| IR (cm⁻¹) | ~2225 | C≡N stretch (nitrile)[12][13] |

| IR (cm⁻¹) | ~1710 | C=O stretch (ester) |

| HRMS (ESI+) | m/z 201.0608 | [M+H]⁺ (Calculated for C₁₁H₉N₂O₂⁺) |

Protocol 3.1: Analytical Methodologies

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Reference the spectra to the residual solvent peak.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[13]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a high-resolution mass spectrometer (HRMS) using an electrospray ionization (ESI) source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion and confirm the exact mass.[13]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve a small, accurately weighed amount of the sample in the mobile phase.

-

Inject the sample onto a suitable C18 reverse-phase column.

-

Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

-

Monitor the eluent using a UV detector at a relevant wavelength (e.g., 254 nm).

-

Purity is determined by the area percentage of the main product peak.

-

Conclusion

This guide details a strategic and logical approach to the synthesis and characterization of Methyl 3-cyanoindole-6-carboxylate. By employing a classic Fischer indole synthesis and adhering to rigorous, multi-technique analytical validation, researchers can confidently produce and verify this valuable chemical building block. The causality-driven explanations for procedural choices and the inclusion of detailed protocols are intended to empower scientists in drug development and organic synthesis to not only replicate these results but also to adapt these principles to their own novel research challenges.

References

- BenchChem. (2025). Benchmarking the efficiency of different synthetic routes to 3-Cyanoindole. BenchChem Technical Guides.

- BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles. BenchChem Technical Guides.

- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega.

- Badoni, G., et al. (2025).

- Synthesis of 2,5-Disubstituted-3-cyanoindoles. (n.d.).

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Fischer indole synthesis applied to the total synthesis of n

- Fischer Indole Synthesis. (2014).

- Wikipedia. (n.d.). Fischer indole synthesis.

- Fischer Indole Synthesis. (2025). J&K Scientific LLC.

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3-Cyanoindole and Other Indole Analogs. BenchChem Technical Guides.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole. BenchChem Technical Guides.

- Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. (n.d.). Wiley Online Library.

- Methyl 3-cyanoindole-6-carboxyl

- Methyl 3-cyanoindole-6-carboxyl

- BenchChem. (2025). Spectroscopic Profile of 6-Cyanoindole: A Technical Guide. BenchChem Technical Guides.

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review | Semantic Scholar [semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. jk-sci.com [jk-sci.com]

- 9. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 3-cyanoindole-6-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 11. labshake.com [labshake.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-cyanoindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Methyl 3-cyanoindole-6-carboxylate in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics. Within this vast chemical space, Methyl 3-cyanoindole-6-carboxylate emerges as a compound of significant interest. Its bifunctional nature, featuring both a nitrile and a methyl ester group, offers synthetic versatility for the construction of more complex, biologically active molecules.

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-cyanoindole-6-carboxylate. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, formulation development, and as a key intermediate in organic synthesis. For professionals in drug development, a thorough grasp of properties such as solubility, lipophilicity, and crystal structure is not merely academic; it is a critical determinant of a compound's journey from a laboratory curiosity to a potential therapeutic agent. This document is structured to provide not only the available data but also the scientific rationale behind the experimental methodologies used to determine these properties, thereby offering a holistic and actionable resource.

Physicochemical Profile of Methyl 3-cyanoindole-6-carboxylate

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. The following table summarizes the known and estimated physicochemical properties of Methyl 3-cyanoindole-6-carboxylate.

| Property | Value | Source/Method |

| Chemical Structure |  | |

| CAS Number | 1000576-51-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₈N₂O₂ | [5][6][7] |

| Molecular Weight | 200.19 g/mol | [5][6][7] |

| Appearance | Light brown to gray solid | [7] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 413.5 ± 25.0 °C (Predicted) | [7] |

| Aqueous Solubility | Not experimentally determined. | |

| LogP (Octanol/Water) | ~1.83 (Estimated) | Based on the calculated LogP of the isomeric Methyl 5-cyano-1H-indole-6-carboxylate[8][9]. |

| pKa | 13.41 ± 0.30 (Predicted) | [7] |

| Purity | Typically >95-97% | [2][6] |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, the following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of Methyl 3-cyanoindole-6-carboxylate. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the underlying principles.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of Methyl 3-cyanoindole-6-carboxylate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences their dissolution and absorption in the gastrointestinal tract.[2][8][10][11] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Protocol:

-

Sample Preparation: Add an excess amount of Methyl 3-cyanoindole-6-carboxylate to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Shake-Flask Method for Aqueous Solubility Determination.

Lipophilicity (LogP) Determination by HPLC

Rationale: The partition coefficient (LogP) between n-octanol and water is a widely accepted measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[12][13] While the shake-flask method is traditional, HPLC-based methods offer higher throughput and are well-suited for drug discovery screening.[12]

Protocol:

-

System Setup: Use a reversed-phase HPLC system with a C18 column.

-

Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Compounds: Inject a set of standard compounds with known LogP values to generate a calibration curve.

-

Sample Analysis: Inject a solution of Methyl 3-cyanoindole-6-carboxylate and record its retention time.

-

Calculation:

-

For each standard and the test compound, determine the capacity factor (k') at each mobile phase composition: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

-

Extrapolate the logarithmic capacity factor (log k') to 100% aqueous mobile phase (log k'_w).

-

Plot the known LogP values of the standards against their log k'_w values to create a calibration curve.

-

Determine the LogP of Methyl 3-cyanoindole-6-carboxylate by interpolating its log k'_w value on the calibration curve.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular framework.

Generalized Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-cyanoindole-6-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration.

-

Acquire a ¹³C NMR spectrum to identify the number of different types of carbon atoms and their chemical shifts.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.

-

Synthesis and Importance in Medicinal Chemistry

Methyl 3-cyanoindole-6-carboxylate is a valuable building block in organic synthesis, particularly in the construction of more complex indole derivatives for pharmaceutical applications.[7] The indole nucleus is a common motif in a wide range of biologically active compounds. The cyano group at the 3-position and the methyl ester at the 6-position provide orthogonal handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

A general synthetic approach to 3-cyanoindoles often involves the introduction of the cyano group onto a pre-formed indole ring system. Various methods, including the use of cyanating agents, have been reported for this transformation.[14] The synthesis of the indole-6-carboxylate precursor can be achieved through various established indole synthesis methodologies.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Methyl 3-cyanoindole-6-carboxylate, a compound of significant interest in contemporary drug discovery and organic synthesis. While some experimental data for this specific molecule remains to be published, this guide has offered a robust framework for its characterization by presenting both available information and detailed, validated protocols for the determination of its key physicochemical parameters. A thorough understanding and experimental validation of these properties are crucial for any researcher or scientist aiming to unlock the full potential of this versatile indole derivative in the development of novel therapeutics.

References

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 3-cyanoindole-6-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-6-carboxylate. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Thoreauchem. (n.d.). Methyl 3-cyanoindole-6-carboxylate-1000576-51-1. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity and physicochemical data of substituted indole Schiff bases. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-oxo-2,3,3a,8a-tetrahydro-8H-furo[2,3-b]indole-8-carboxylate. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Google Patents. (n.d.). US 2011/0201812 A1.

-

PubMed. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Retrieved from [Link]

-

PMC. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]

- Google Patents. (n.d.). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.

-

Justia Patents. (n.d.). Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

-

Justia Patents. (n.d.). synthesis of 2-indolinone derivatives. Retrieved from [Link]

-

PMC. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Retrieved from [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

-

Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]

-

MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

-

ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 3-cyanoindole-6-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 1000576-51-1|Methyl 3-cyano-1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 3-cyano-1H-indole-6-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Methyl 3-cyanoindole-6-carboxylate-1000576-51-1 - Thoreauchem [thoreauchem.com]

- 7. 3-cyano-1H-Indole-6-carboxylic acid methyl ester CAS#: 1000576-51-1 [amp.chemicalbook.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. chemscene.com [chemscene.com]

- 10. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 11. rheolution.com [rheolution.com]

- 12. agilent.com [agilent.com]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-cyanoindole-6-carboxylate (CAS: 1000576-51-1)

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly proven its value as a core component of biologically active compounds.[1] Within this esteemed class of heterocycles, Methyl 3-cyanoindole-6-carboxylate emerges as a compound of significant strategic interest for researchers, scientists, and drug development professionals. Its structure is a carefully orchestrated arrangement of functional groups, each contributing to its potential as a versatile building block in the synthesis of complex therapeutic agents.

The indole core itself is a common feature in numerous natural products and FDA-approved drugs.[2] The addition of a cyano group at the 3-position provides a valuable synthetic handle, readily transformable into a variety of other functional groups such as amines, amides, and carboxylic acids.[3] This versatility is crucial for the systematic exploration of the chemical space around the core scaffold during lead optimization. Furthermore, the methyl ester at the 6-position offers another point for chemical modification or can act as a key interaction point with biological targets.

This guide provides a comprehensive technical overview of Methyl 3-cyanoindole-6-carboxylate, from its fundamental physicochemical properties to a proposed synthetic route and detailed analytical characterization. It will further explore its burgeoning role in drug discovery, particularly in the development of next-generation kinase inhibitors.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key characteristics of Methyl 3-cyanoindole-6-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1000576-51-1 | [4] |

| Molecular Formula | C₁₁H₈N₂O₂ | [4] |

| Molecular Weight | 200.20 g/mol | [4] |

| Appearance | Light brown to gray solid (predicted) | [5] |

| Boiling Point | 413.5±25.0 °C (Predicted) | [5] |

| Density | 1.33±0.1 g/cm³ (Predicted) | [5] |

| pKa | 13.41±0.30 (Predicted) | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Proposed Synthesis and Purification

While a specific, detailed synthesis of Methyl 3-cyanoindole-6-carboxylate is not extensively documented in publicly available literature, a scientifically sound and logical two-step synthetic pathway can be proposed based on well-established organic chemistry principles. This proposed route commences with the readily available 1H-Indole-6-carboxylic acid.

Step 1: Fischer Esterification of 1H-Indole-6-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.

-

Rationale: This acid-catalyzed nucleophilic acyl substitution is a high-yielding and straightforward method for the preparation of esters from carboxylic acids and alcohols. Thionyl chloride (SOCl₂) is an effective activating agent for the carboxylic acid, proceeding through an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol.[6]

Step 2: Regioselective Cyanation of Methyl 1H-indole-6-carboxylate

The second step is the introduction of the cyano group at the C3 position of the indole ring. The C3 position is the most nucleophilic carbon in the indole ring and is thus susceptible to electrophilic substitution. However, direct cyanation often requires harsh or toxic reagents. A more modern and safer approach involves palladium-catalyzed C-H bond functionalization.[7]

-

Rationale: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[3] The use of a non-toxic cyanide source like the combination of NH₄HCO₃ and DMSO makes this a more environmentally benign and safer alternative to traditional cyanating agents.[7]

A visual representation of this proposed synthetic workflow is provided below:

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 7. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to Methyl 3-cyanoindole-6-carboxylate

Introduction: The Significance of the Indole Nucleus in Modern Research

The indole framework is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery. Methyl 3-cyanoindole-6-carboxylate, in particular, represents a highly functionalized indole derivative, incorporating both electron-withdrawing cyano and ester moieties. These features not only modulate the electronic landscape of the indole ring but also provide valuable synthetic handles for further molecular elaboration. This guide offers a comprehensive analysis of the spectroscopic characteristics of Methyl 3-cyanoindole-6-carboxylate, providing researchers, scientists, and drug development professionals with a foundational understanding of its structural identity through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Structural Framework

A plausible synthetic route to Methyl 3-cyanoindole-6-carboxylate can be adapted from established methods for constructing substituted indoles, such as the Leimgruber-Batcho synthesis.[2] This approach would involve the formation of an enamine from a suitably substituted nitro-toluene, followed by reductive cyclization.

Caption: A generalized workflow for the synthesis of the target indole derivative.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of Methyl 3-cyanoindole-6-carboxylate in a solvent like DMSO-d₆ would exhibit distinct signals for the indole ring protons and the methyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~12.0 - 12.5 | broad singlet | N-H | The N-H proton of indoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[3] |

| ~8.3 - 8.5 | singlet | H2 | The C2 proton is adjacent to the nitrogen atom and is significantly deshielded. The cyano group at C3 will further influence its chemical shift. |

| ~8.1 - 8.3 | doublet | H7 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. |

| ~7.8 - 8.0 | doublet | H4 | This proton is in the peri position to the carboxylate group and will be deshielded. |

| ~7.6 - 7.8 | doublet of doublets | H5 | This proton is coupled to both H4 and H7. |

| ~3.9 | singlet | -OCH₃ | The methyl protons of the ester group will appear as a singlet in a typical range for such functional groups. |

Causality in Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the N-H proton, which might be broadened or exchanged in protic solvents.[4] The expected chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic nature of the substituents. The cyano group at C3 and the methyl carboxylate at C6 are both electron-withdrawing, leading to a general deshielding of the ring protons compared to unsubstituted indole.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-cyanoindole-6-carboxylate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts for Methyl 3-cyanoindole-6-carboxylate are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the indole ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~166 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded.[5] |

| ~137 | C7a | A quaternary carbon in the aromatic system. |

| ~130 | C3a | A quaternary carbon in the aromatic system. |

| ~128 | C2 | This carbon is adjacent to the nitrogen and is deshielded. |

| ~125 | C6 | This carbon is attached to the electron-withdrawing carboxylate group. |

| ~122 | C4 | Aromatic methine carbon. |

| ~120 | C5 | Aromatic methine carbon. |

| ~116 | C≡N (nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[6] |

| ~112 | C7 | Aromatic methine carbon. |

| ~100 | C3 | This carbon is attached to the cyano group. |

| ~52 | -OCH₃ | The methyl carbon of the ester group. |

Expert Insights: The presence of the electron-withdrawing cyano group at C3 is expected to significantly shield the C3 carbon while deshielding the adjacent C2 and C3a carbons.[7][8] The methyl carboxylate group at C6 will deshield the C6 carbon and the neighboring C5 and C7 carbons.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm). For distinguishing between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230-2210 | Strong, sharp | C≡N stretch (nitrile) |

| ~1720-1700 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1300-1100 | Strong | C-O stretch (ester) |

Authoritative Grounding: The nitrile (C≡N) stretching vibration typically appears as a strong and sharp absorption in the 2260-2220 cm⁻¹ region for aromatic nitriles.[10] The carbonyl (C=O) stretch of an aromatic ester is expected in the 1730-1715 cm⁻¹ range.[11] The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region between 1300 and 1100 cm⁻¹.[11]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure elucidation. For Methyl 3-cyanoindole-6-carboxylate (Molecular Formula: C₁₁H₈N₂O₂, Molecular Weight: 200.19 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragment ions.

| Predicted m/z | Assignment | Plausible Neutral Loss |

| 200 | [M]⁺ | - |

| 169 | [M - OCH₃]⁺ | ·OCH₃ |

| 141 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 114 | [M - COOCH₃ - HCN]⁺ | ·COOCH₃, HCN |

Mechanistic Insights: The fragmentation of the molecular ion is a self-validating system for the proposed structure. The initial fragmentation is likely to involve the loss of the methoxy radical (·OCH₃) from the ester group to form a stable acylium ion.[12][13] Subsequent loss of carbon monoxide (CO) or the entire methoxycarbonyl radical (·COOCH₃) are also plausible fragmentation pathways. Further fragmentation can occur through the loss of hydrogen cyanide (HCN) from the cyano-substituted pyrrole ring.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurement to confirm the elemental composition.

Conclusion

This technical guide provides a detailed spectroscopic blueprint for Methyl 3-cyanoindole-6-carboxylate. While based on predictive analysis grounded in the established principles of spectroscopic interpretation for indole derivatives, it offers a robust framework for the identification and characterization of this important heterocyclic compound. The presented data and protocols are intended to empower researchers in their synthetic and medicinal chemistry endeavors, facilitating the confident structural elucidation of this and related molecules.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

-

Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link]

-

Optical properties of 3-substituted indoles. RSC Publishing. [Link]

-

Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

13 C NMR spectra of some indole derivatives. Semantic Scholar. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]

-

Study of the composition of nitriles using IR spectroscopy. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... ResearchGate. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Chemical shifts. University College London. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. ERA. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Determining the Solubility of Methyl 3-cyanoindole-6-carboxylate in Common Organic Solvents

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like Methyl 3-cyanoindole-6-carboxylate, a heterocyclic molecule with potential applications in medicinal chemistry, understanding its behavior in various solvents is a fundamental prerequisite for further research and development. Low solubility can present significant challenges, leading to erratic results in biological assays and complicating the formulation of effective drug delivery systems.[1][2]

This guide will provide a robust experimental protocol for determining the thermodynamic solubility of Methyl 3-cyanoindole-6-carboxylate, focusing on the widely accepted shake-flask method.[3][4] Furthermore, it will delve into the theoretical considerations that govern its solubility, enabling researchers to make informed decisions on solvent selection.

Physicochemical Properties of Methyl 3-cyanoindole-6-carboxylate

Before embarking on experimental solubility determination, it is essential to understand the key physicochemical properties of Methyl 3-cyanoindole-6-carboxylate, as these will dictate its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [5][6] |

| Molecular Weight | 200.19 g/mol | [5][6][7] |

| Appearance | Light brown to gray solid | [5] |

| Predicted Boiling Point | 413.5±25.0 °C | [5] |

| Predicted Density | 1.33±0.1 g/cm³ | [5] |

| Predicted pKa | 13.41±0.30 | [5] |

The presence of a polar cyano group (-CN), a hydrogen-bond-donating indole N-H group, and a polar ester group (-COOCH₃) suggests that Methyl 3-cyanoindole-6-carboxylate will exhibit a degree of polarity. However, the aromatic indole ring system contributes to its nonpolar character. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent. Based on the principle of "like dissolves like," it is anticipated that the compound will show better solubility in polar aprotic and some polar protic solvents compared to nonpolar solvents.[8]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[3] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

Methyl 3-cyanoindole-6-carboxylate (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of the Slurry: Add an excess amount of solid Methyl 3-cyanoindole-6-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification:

-

UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of known concentrations of Methyl 3-cyanoindole-6-carboxylate in the chosen solvent. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance. The solubility can then be calculated from the calibration curve.[9][10]

-

HPLC: If the compound has a low UV absorbance or if the solvent interferes with UV measurements, HPLC is a more specific and sensitive method.[11] Develop an appropriate HPLC method and create a standard curve. Inject the diluted filtrate and determine the concentration.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Factors Influencing Solubility and Solvent Selection

The solubility of Methyl 3-cyanoindole-6-carboxylate is governed by the interplay of intermolecular forces between the solute and the solvent.

Caption: Solute-Solvent Interactions for Methyl 3-cyanoindole-6-carboxylate.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar functional groups of the molecule, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are hydrogen bond acceptors and have high dielectric constants. They will strongly interact with the cyano and ester groups, likely resulting in high solubility. DMSO is often a good starting point for dissolving compounds with poor aqueous solubility.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While there will be some favorable interaction with the aromatic indole core, the polar functional groups will be poorly solvated, leading to expected low solubility.

Conclusion

This technical guide provides a comprehensive methodology for determining the solubility of Methyl 3-cyanoindole-6-carboxylate in common organic solvents. By following the detailed shake-flask protocol and considering the physicochemical properties of the molecule, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the study of this compound in various scientific and pharmaceutical applications.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake Flask Solubility Services. BioAssay Systems. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Spectroscopic Techniques. Solubility of Things. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. [Link]

-

Methyl-3-cyanoindole-7-carboxylate. ChemBK. [Link]

-

Methyl 3-cyanoindole-6-carboxylate, 97%. Fisher Scientific. [Link]

-

Regular Article. Physical Chemistry Research. [Link]

-

3-cyano-1H-Indole-6-carboxylic acid methyl ester (CAS No. 1000576-51-1) SDS. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. 3-cyano-1H-Indole-6-carboxylic acid methyl ester CAS#: 1000576-51-1 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Methyl 3-cyanoindole-6-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 8. youtube.com [youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-6-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a cornerstone of heterocyclic chemistry, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among the myriad of substituted indoles, the indole-6-carboxylate framework has emerged as a particularly fruitful area of investigation, yielding compounds with significant therapeutic potential. This technical guide provides a comprehensive exploration of the discovery and history of indole-6-carboxylate derivatives, from their synthetic origins to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key reactions, and examine the structure-activity relationships that govern their biological effects, with a particular focus on their roles as kinase inhibitors.

Introduction: The Indole-6-Carboxylate Core - A Motif of Therapeutic Significance

The indole ring system, first isolated from the indigo dye in the 19th century, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a recurring motif in molecules that modulate biological processes. The introduction of a carboxylate group at the 6-position of the indole ring provides a critical handle for synthetic diversification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This strategic functionalization has led to the discovery of potent inhibitors of various enzymes, including receptor tyrosine kinases, which are pivotal in cancer progression.[3] This guide will trace the scientific journey of these remarkable compounds, offering insights into their past, present, and future in therapeutic development.

A Historical Perspective: From Classical Indole Synthesis to the Rise of the 6-Carboxylate

While the discovery of the parent indole ring dates back to the work of Adolf von Baeyer in 1866, the specific history of indole-6-carboxylate derivatives is intertwined with the development of general indole synthetic methodologies. Early methods, while groundbreaking, often lacked the regiochemical control necessary for the specific synthesis of 6-substituted indoles.

The Dawn of Indole Synthesis: Laying the Groundwork

The late 19th and early 20th centuries witnessed the development of several foundational methods for indole synthesis that, while not initially focused on the 6-carboxylate, provided the chemical language for its eventual targeted construction.

-

The Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[4][5] While one of the most versatile and widely used indole syntheses, its application to producing specific regioisomers like the 6-carboxylate is dependent on the availability of the appropriately substituted phenylhydrazine precursor. The first reported cyclization of a pyruvate N-methylphenylhydrazone to 1-methyl-2-indolecarboxylic acid, albeit in low yield, demonstrated the potential of this method for accessing indole carboxylic acids.[4]

-

The Reissert Indole Synthesis (1897): This method provides a route to indole-2-carboxylic acids through the reductive cyclization of an o-nitrophenylpyruvic acid derivative, which is formed from the condensation of an o-nitrotoluene with diethyl oxalate.[6][7] This synthesis is particularly relevant as it directly yields a carboxylic acid-substituted indole, although at the 2-position.

The Emergence of Regiocontrolled Syntheses and the Focus on the 6-Position

The mid-20th century and beyond saw the development of more sophisticated synthetic methods that allowed for greater control over the substitution pattern of the indole nucleus. This paved the way for the targeted synthesis and exploration of indole-6-carboxylate derivatives.

-

The Larock Indole Synthesis (1991): This powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne offers a highly versatile and regiocontrolled route to polysubstituted indoles.[8][9] The regioselectivity is determined by the migratory insertion of the alkyne into the aryl-palladium bond.[8] This method has proven invaluable for the synthesis of a wide array of indole derivatives, including those with substitution at the 6-position, by utilizing appropriately substituted anilines.

Modern Synthetic Methodologies for Indole-6-Carboxylate Derivatives

The contemporary synthetic chemist has a diverse toolkit for the construction of the indole-6-carboxylate scaffold. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Fischer Indole Synthesis: A Workhorse for Indole-6-Carboxylates

The Fischer indole synthesis remains a cornerstone for the preparation of indole-6-carboxylates, provided the requisite 4-carboxyphenylhydrazine is accessible.

-

Hydrazone Formation: To a solution of 4-hydrazinobenzoic acid (1 eq) in ethanol, add pyruvic acid (1.1 eq). The mixture is stirred at room temperature for 2-4 hours, during which time the hydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Cyclization: The dried hydrazone (1 eq) is suspended in a mixture of ethanol and concentrated sulfuric acid (catalytic amount). The mixture is heated to reflux for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired ethyl 2-methyl-1H-indole-6-carboxylate.

Larock Indole Synthesis: Precision and Versatility

The Larock indole synthesis provides excellent regiocontrol and is particularly useful for accessing highly substituted indole-6-carboxylates.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 4-iodo-3-aminobenzoate (1 eq), the desired internal alkyne (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the target 2,3-disubstituted methyl indole-6-carboxylate.

Therapeutic Applications: Indole-6-Carboxylates as Kinase Inhibitors

A significant driver for the continued interest in indole-6-carboxylate derivatives is their potent activity as inhibitors of protein kinases, particularly those involved in cancer cell signaling pathways.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[3] Several indole-6-carboxylate derivatives have been designed and synthesized as inhibitors of these critical oncogenic drivers.[10][11]

Studies have revealed key structural features of indole-6-carboxylate derivatives that contribute to their inhibitory activity against EGFR and VEGFR-2.[10][12]

-

The Indole Scaffold: The indole nucleus serves as a crucial pharmacophore, often engaging in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

-

The 6-Carboxylate Group: This moiety can act as a hydrogen bond acceptor and provides a point for further derivatization to enhance potency and modulate physicochemical properties.

-

Substituents at other positions: The nature and position of other substituents on the indole ring and on appended functionalities are critical for optimizing kinase inhibitory activity and selectivity. For instance, the presence of specific aryl or heteroaryl fragments attached to a linker has been shown to be essential for anti-tumor activity.[10]

Signaling Pathways and Mechanism of Action

Indole-6-carboxylate derivatives that inhibit EGFR and VEGFR-2 exert their anticancer effects by blocking the downstream signaling cascades initiated by these receptors.

Caption: Inhibition of the EGFR signaling pathway by an indole-6-carboxylate derivative.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure of Methyl 3-cyanoindole-6-carboxylate: A Guide for Researchers

Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and biological activity. This technical guide provides an in-depth analysis of the electronic structure of a specific derivative, Methyl 3-cyanoindole-6-carboxylate, through the lens of computational chemistry. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's geometric, electronic, and spectroscopic properties. This guide details the computational protocols, from geometry optimization to the analysis of molecular orbitals and simulated spectra, offering researchers a framework for understanding how substituent effects modulate the indole core. The insights derived from Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are correlated with the molecule's reactivity and potential for intermolecular interactions, providing a theoretical foundation for its application in drug design and materials science.

Introduction: The Significance of Functionalized Indoles

The indole ring system is one of the most abundant heterocyclic scaffolds in nature, forming the core of the amino acid tryptophan and a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its aromatic, electron-rich nature makes it a privileged structure in drug discovery, capable of engaging in various intermolecular interactions with biological targets.[2] The electronic properties of the indole chromophore can be precisely tuned by introducing substituents on either the pyrrole or benzene rings, altering its photophysical properties, reactivity, and biological function.[1][3][4]

Methyl 3-cyanoindole-6-carboxylate is a multifunctionalized indole derivative featuring two key electron-withdrawing groups: a cyano (-CN) group at the C3 position and a methyl carboxylate (-COOCH₃) group at the C6 position.[5][6] The cyano group at the C3 position is a valuable synthetic handle and is known to influence the electronic landscape significantly, opening pathways for diverse functionalization.[7] The carboxylate group at C6 further modulates the electronic density of the benzene portion of the scaffold.

Understanding the electronic structure of such a molecule is paramount for predicting its chemical behavior and its potential applications. Theoretical and computational studies, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[8][9] They provide a cost-effective and highly accurate means to investigate molecular properties at the quantum level, offering insights that complement experimental data and guide rational design efforts in drug development and materials science.[1][10] This guide outlines the theoretical framework for studying Methyl 3-cyanoindole-6-carboxylate, details the expected electronic and spectroscopic properties, and discusses the implications of these findings.

Computational Methodology: A Validated Protocol

The theoretical investigation of a molecule's electronic structure relies on a systematic and validated computational workflow. The methods described here represent a standard, robust approach for organic molecules, grounded in Density Functional Theory (DFT).[11]

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an excellent balance between computational cost and accuracy in describing electronic systems, making it superior to semi-empirical methods and more feasible than higher-level ab initio calculations like CASPT2 for routine analysis.[1][8][11]

-

Functional and Basis Set Selection: The choice of the functional and basis set is critical for obtaining reliable results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been extensively benchmarked for indole and its derivatives, showing good agreement with experimental data for both ground-state geometries and electronic properties.[1][12]

-

Basis Set: The 6-311++G(d,p) basis set is chosen for its robustness. It includes polarization functions (d,p) for heavy and hydrogen atoms, respectively, to account for anisotropic electron density, and diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus, which is important for anions and excited states. A slightly smaller set like 6-31G(d) can also yield acceptable results for initial geometry optimizations.[12][13]

-

-

Solvent Effects: To simulate realistic conditions, the effects of a solvent can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can influence electronic transitions and molecular stability.[14]

Step-by-Step Computational Workflow

-

Structure Preparation: The initial 3D structure of Methyl 3-cyanoindole-6-carboxylate is built using molecular modeling software.

-

Ground-State Geometry Optimization: The structure is optimized to find its lowest energy conformation. This calculation is performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level). A frequency calculation is subsequently run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[15]

-

Electronic Structure Analysis: Using the optimized geometry, a series of single-point energy calculations are performed to analyze the electronic properties:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and kinetic stability.[13][16]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the charge distribution, identifying regions prone to electrophilic or nucleophilic attack.[17]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to the molecule's overall stability.[15][17]

-

-

Excited-State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, oscillator strengths (f), and corresponding electronic transitions. This allows for the simulation of the UV-Visible absorption spectrum.[15][18][19]

Results and Discussion: Unveiling the Electronic Landscape

The application of the aforementioned computational protocol yields a comprehensive picture of the molecule's electronic character.

Optimized Molecular Geometry

The indole ring system is inherently aromatic and planar. The geometry optimization is expected to confirm a largely planar structure for the bicyclic core of Methyl 3-cyanoindole-6-carboxylate. The electron-withdrawing cyano and methyl carboxylate groups will influence bond lengths within the ring system due to their effect on electron delocalization. The N-H bond of the pyrrole ring remains a key site for hydrogen bonding.[14]

Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical for understanding chemical reactivity and electronic spectra.[16]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For indole derivatives, the HOMO is typically a π-orbital delocalized across the bicyclic ring system.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The presence of strong electron-withdrawing groups (-CN, -COOCH₃) is expected to significantly lower the energy of the LUMO and localize its density around these substituents and the adjacent carbon atoms.

-

HOMO-LUMO Energy Gap (ΔE): This gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[16] The electron-withdrawing groups in Methyl 3-cyanoindole-6-carboxylate are predicted to cause a bathochromic (red) shift in absorption spectra, corresponding to a smaller HOMO-LUMO gap compared to unsubstituted indole.[1]

Table 1: Representative FMO Properties from DFT Calculations

| Parameter | Representative Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -2.1 eV | Electron-accepting capability |

| ΔE (Gap) | 4.4 eV | High kinetic stability, dictates electronic transitions |

Note: These are illustrative values typical for such molecules calculated at the B3LYP level.

Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of charge distribution. For Methyl 3-cyanoindole-6-carboxylate, the MEP is expected to show:

-

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the cyano group and the oxygen atoms of the carboxylate group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Localized on the hydrogen atom attached to the indole nitrogen (N-H). This is the most likely site for nucleophilic attack and hydrogen bond donation.

-

Neutral Regions (Green): The aromatic rings will show regions of intermediate potential, characteristic of the delocalized π-system.

Understanding the MEP is vital in drug design for predicting how a molecule might interact with the electrostatic environment of a protein's active site.[17]

Natural Bond Orbital (NBO) Analysis